molecular formula C24H41NO2 B110064 Adrenoyl-ethanolamine CAS No. 150314-35-5

Adrenoyl-ethanolamine

Cat. No. B110064
M. Wt: 375.6 g/mol
InChI Key: FMVHVRYFQIXOAF-DOFZRALJSA-N
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Description

Adrenoyl ethanolamide is a N-acylethanolamine . N-acylethanolamines (NAEs) constitute a class of lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .


Synthesis Analysis

NAEs are signaling lipids whose synthesis is upregulated in response to ischemia, and serum NAE concentration increased about 30-fold in a rat study after stroke . The increase of adrenoyl ethanolamide in the study may be a self-protective mechanism during cerebral damage caused by ischemic stroke .


Molecular Structure Analysis

The molecular structure of Adrenoyl-ethanolamine is represented by the formula C24H41NO2 . The exact mass is calculated to be 375.313729 .


Chemical Reactions Analysis

The reaction of Adrenoyl-ethanolamine involves both parallel and consecutive pathways . The esterification of stearoylethanolamide was catalyzed by Brønsted acid sites .


Physical And Chemical Properties Analysis

Adrenoyl-ethanolamine has 27 heavy atoms, no rings, no aromatic rings, and 18 rotatable bonds . Its Van der Waals molecular volume is 439.14, topological polar surface area is 49.33, it has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a logP of 6.59 .

Scientific Research Applications

  • Modulation of Ethanol Consumption : Research has indicated that adrenoyl hormones like corticosterone may influence ethanol consumption. In a study on rats, it was found that adrenalectomy (ADX) reduced ethanol intake, and this reduction could be reversed by corticosterone treatment, highlighting the hormone's potential role in alcohol consumption modulation (Fahlke et al., 1994).

  • Adrenergic Receptor Interactions : Another study on compounds structurally related to metoprolol, where the aromatic nucleus is moved away from the ethanolamine side chain, showed that these compounds actively interact with adrenergic receptors. This suggests that ethanolamine-related compounds could have significance in the development of adrenergic agonists and antagonists (Lövgren et al., 1981).

  • Ethanolamine Utilization in Bacteria : Ethanolamine is used by some bacteria as a source of carbon and/or nitrogen. This process is linked to bacterial pathogenesis, indicating ethanolamine's role in the study of bacterial behavior and potentially in developing antibacterial strategies (Garsin, 2010).

  • Cardioprotective Effects : A study discovered that ethanolamine may serve as a cardioprotective agent, potentially through the activation of Signal Transducer and Activator of Transcription 3 (STAT-3). This was observed in models of ischemia/reperfusion injury in mouse hearts, suggesting a novel role for ethanolamine in cardiac health (Kelly et al., 2010).

  • Effects on Insulin Secretion : Ethanolamine was found to influence insulin secretion in the perfused rat pancreas. It inhibited insulin release in a dose-related manner, especially during the second phase of glucose-induced insulin secretion. This suggests a potential role in regulating insulin and glucose metabolism (Barseghian et al., 1986).

  • Regulation of Corticosterone : In a study on rats with experimental myocardium hyperfunction, ethanolamine administration led to a decrease in corticosterone content. This suggests a regulatory effect of ethanolamine on adrenal gland cortex activity under certain pathological conditions (Giul'baiazian & Kamalian, 1982).

Safety And Hazards

Ethanolamine, a component of Adrenoyl-ethanolamine, is classified as a flammable liquid, and it’s harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Adrenoyl ethanolamide was identified as a potential biomarker of ischemic stroke, which may have clinical applications for early diagnosis and understanding the potential pathophysiology of ischemic stroke .

properties

IUPAC Name

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHVRYFQIXOAF-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028460
Record name 7,10,13,16-Docosatetraenylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adrenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Adrenoyl-ethanolamine

CAS RN

150314-35-5
Record name N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150314-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-Docosatetraenylethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,10,13,16-Docosatetraenylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrenoyl ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013626
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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